Morpholine, 4-(2-((5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(2-((5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)-: is a chemical compound that belongs to the class of morpholine derivatives. This compound features a morpholine ring substituted with a 2-((5-phenyl-1H-pyrazol-3-yl)oxy)ethyl group. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(2-((5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Attachment of the phenyl group: The phenyl group is introduced via electrophilic aromatic substitution or cross-coupling reactions such as Suzuki-Miyaura coupling.
Formation of the morpholine ring: The morpholine ring is synthesized by the reaction of diethanolamine with sulfuric acid, followed by neutralization.
Linking the pyrazole and morpholine rings: The final step involves the etherification of the pyrazole derivative with the morpholine derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) on the phenyl ring, converting them to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated pyrazole derivatives, while reduction can produce amine-substituted phenyl derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of Morpholine, 4-(2-((5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can bind to the active site of enzymes, inhibiting their activity and modulating metabolic pathways. Additionally, the compound can interact with cell surface receptors, triggering intracellular signaling cascades that lead to various biological effects .
Comparison with Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares the pyrazole ring structure but differs in the substituents on the phenyl ring.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound has a similar morpholine ring but differs in the substitution pattern on the pyrazole ring.
Uniqueness: Morpholine, 4-(2-((5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the morpholine and pyrazole rings allows for versatile chemical reactivity and potential therapeutic applications .
Properties
CAS No. |
86871-48-9 |
---|---|
Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
4-[2-[(5-phenyl-1H-pyrazol-3-yl)oxy]ethyl]morpholine |
InChI |
InChI=1S/C15H19N3O2/c1-2-4-13(5-3-1)14-12-15(17-16-14)20-11-8-18-6-9-19-10-7-18/h1-5,12H,6-11H2,(H,16,17) |
InChI Key |
ADXFHPJOLYKRJV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=NNC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.